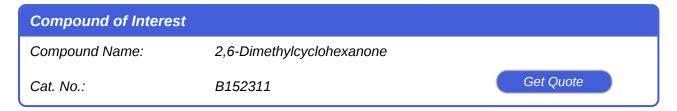


Application Notes and Protocols for 2,6-Dimethylcyclohexanone in the Fragrance Industry

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of **2,6- Dimethylcyclohexanone** as a fragrance ingredient. The information is intended for research and evaluation purposes, summarizing its known characteristics and providing detailed protocols for its sensory and stability analysis.

Introduction and Current Status

2,6-Dimethylcyclohexanone (CAS No. 2816-57-1) is a cyclic ketone with a characteristic minty and herbal odor profile.[1] While some chemical suppliers list it as a valuable ingredient for the fragrance industry due to its pleasant scent, other industry resources explicitly state it is not currently used for fragrance applications.[2][3] A thorough review of patent literature did not reveal specific applications of **2,6-Dimethylcyclohexanone** in commercial fragrance formulations. Furthermore, there is no specific International Fragrance Association (IFRA) standard for **2,6-Dimethylcyclohexanone**, which provides guidelines for the safe use of fragrance ingredients.[4][5][6][7][8]

Therefore, the following protocols are presented to enable researchers to systematically evaluate the potential of **2,6-Dimethylcyclohexanone** as a novel fragrance ingredient.

Chemical and Physical Properties



A summary of the key physical and chemical properties of **2,6-Dimethylcyclohexanone** is presented in Table 1. This data is essential for formulation development and safety assessments.

Property	Value	Reference
CAS Number	2816-57-1	[1][9][10][11][12]
Molecular Formula	C8H14O	[1][9][11]
Molecular Weight	126.20 g/mol	[9][11]
Appearance	Clear, colorless to light yellow liquid	[3][10]
Odor Profile	Minty (59.78%), Herbal (53.16%)	[1]
Boiling Point	174-176 °C	
Density	0.925 g/mL at 25 °C	
Flash Point	51 °C (124 °F)	[2]
Solubility	Soluble in ethanol	[1]

Experimental Protocols

The following sections detail the experimental protocols for the comprehensive evaluation of **2,6-Dimethylcyclohexanone** as a potential fragrance ingredient.

GC-O is a critical technique for identifying and characterizing the odor-active compounds in a sample. This protocol outlines the procedure for analyzing **2,6-Dimethylcyclohexanone**.

Objective: To determine the odor profile and identify any odor-active impurities in a sample of **2,6-Dimethylcyclohexanone**.

Materials:

Gas chromatograph coupled to a mass spectrometer and an olfactometry port (GC-MS/O)



- Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm)
- Helium carrier gas
- Sample of **2,6-Dimethylcyclohexanone** (98%+ purity)
- Solvent (e.g., ethanol, HPLC grade)
- Microsyringe

Procedure:

- Sample Preparation: Prepare a 1% solution of **2,6-Dimethylcyclohexanone** in ethanol.
- GC-MS/O Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Carrier Gas Flow: 1 mL/min (Helium)
 - Split Ratio: 10:1
 - Transfer Line Temperature: 280 °C
 - MS Scan Range: 35-350 m/z
- Olfactometry: A trained sensory panelist will sniff the effluent from the olfactometry port. The
 panelist will record the retention time, odor descriptor, and intensity of each detected odor.
- Data Analysis: Correlate the retention times of the odor events with the peaks in the chromatogram to identify the compounds responsible for the different scent characteristics.

AEDA is a method used to determine the flavor dilution (FD) factor of odor-active compounds, which provides an indication of their odor potency.



Objective: To quantify the odor potency of **2,6-Dimethylcyclohexanone** and any odor-active impurities.

Procedure:

- Prepare a series of stepwise dilutions (e.g., 1:2, 1:4, 1:8, etc.) of the 2,6 Dimethylcyclohexanone solution from the GC-O protocol.
- Inject each dilution into the GC-O system.
- The panelist sniffs each dilution until no odor is detected.
- The FD factor is the highest dilution at which an odor is still perceivable.
- The results are typically presented in an aromagram, which is a plot of the FD factor versus the retention index.

This protocol describes how to assess the stability of **2,6-Dimethylcyclohexanone** in a simple cosmetic emulsion.

Objective: To evaluate the physical and chemical stability of **2,6-Dimethylcyclohexanone** in a cosmetic product under accelerated aging conditions.

Materials:

- Sample of 2,6-Dimethylcyclohexanone
- Simple oil-in-water (O/W) lotion base
- · Glass jars with airtight lids
- Oven/incubator set at 40 °C and 50 °C
- Refrigerator set at 4 °C
- pH meter
- Viscometer



Procedure:

- Formulation: Prepare a batch of the O/W lotion base and divide it into two portions. To one portion, add 0.5% (w/w) of 2,6-Dimethylcyclohexanone and mix thoroughly. The other portion will serve as the control.
- Packaging: Fill the formulations into glass jars, ensuring minimal headspace.
- Storage Conditions: Store the samples under the following conditions:
 - 4 °C (refrigerator)
 - 25 °C (room temperature)
 - 40 °C (accelerated stability)
 - 50 °C (accelerated stability)
 - Freeze-thaw cycles (-10 °C for 24 hours, then 25 °C for 24 hours, for three cycles)
- Evaluation: Evaluate the samples at baseline and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for the following parameters:
 - Appearance: Color, clarity, and phase separation.
 - Odor: Changes in the scent profile.
 - pH: Measure the pH of the lotion.
 - Viscosity: Measure the viscosity of the lotion.
- Data Analysis: Compare the results of the sample containing 2,6-Dimethylcyclohexanone
 to the control at each time point and storage condition to assess its stability.

Visualization of Pathways and Workflows

The following diagrams illustrate the key processes involved in the evaluation of **2,6- Dimethylcyclohexanone**.

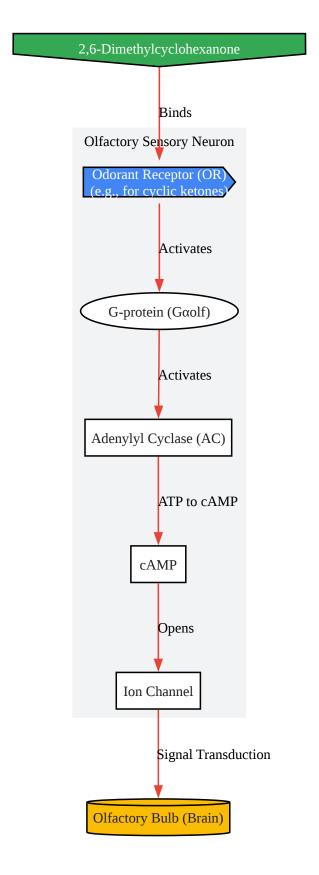




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Caption: Experimental workflow for the evaluation of **2,6-Dimethylcyclohexanone**.





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Caption: Putative olfactory signaling pathway for **2,6-Dimethylcyclohexanone**.



Data Presentation

Due to the limited publicly available quantitative data for **2,6-Dimethylcyclohexanone**, the following table is presented as a template for organizing experimental results.

Parameter	Result	Method
Odor Threshold	Data not available	e.g., ASTM E679-04
Flavor Dilution (FD) Factor	Data not available	Gas Chromatography- Olfactometry (GC-O)
Primary Odor Descriptors	Minty, Herbal	GC-O
Secondary Odor Descriptors	To be determined	Descriptive Analysis
Usage Level in Test Formula	0.5% (w/w)	Formulation Protocol
Stability in O/W Lotion (12 weeks @ 40°C)	To be determined	Stability Testing Protocol

Conclusion and Recommendations

2,6-Dimethylcyclohexanone possesses an interesting minty and herbal odor profile that could potentially be of value to the fragrance industry. However, the conflicting reports on its current use, the lack of a specific IFRA standard, and the absence of publicly available quantitative performance data necessitate a thorough and systematic evaluation.

It is recommended that researchers following these protocols focus on:

- Safety Assessment: A comprehensive safety assessment, including dermal sensitization studies, is crucial before any consideration for commercial use.
- Quantitative Olfactory Data: Determining the odor threshold and FD factor will provide a clearer understanding of its potency and potential applications.
- Performance in Various Applications: Stability and performance should be evaluated in a range of product bases (e.g., soaps, shampoos, fine fragrances) to identify suitable applications.



The provided protocols offer a robust framework for generating the necessary data to make an informed decision on the viability of **2,6-Dimethylcyclohexanone** as a novel fragrance ingredient.

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